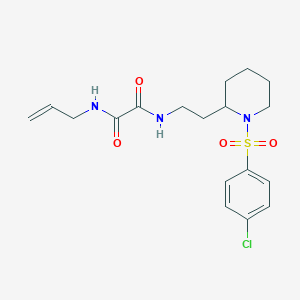

N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-[1-(4-chlorophenyl)sulfonylpiperidin-2-yl]ethyl]-N'-prop-2-enyloxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24ClN3O4S/c1-2-11-20-17(23)18(24)21-12-10-15-5-3-4-13-22(15)27(25,26)16-8-6-14(19)7-9-16/h2,6-9,15H,1,3-5,10-13H2,(H,20,23)(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGMXOMXQXDAZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24ClN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Piperidine Functionalization

The piperidine ring is sulfonylated using 4-chlorophenylsulfonyl chloride under basic conditions. A typical procedure involves:

- Dissolving piperidin-2-ylethylamine (1.0 equiv) in anhydrous dichloromethane.

- Adding triethylamine (2.5 equiv) as a base to scavenge HCl.

- Dropwise addition of 4-chlorophenylsulfonyl chloride (1.1 equiv) at 0°C.

- Stirring at room temperature for 12 hours.

| Parameter | Value |

|---|---|

| Reaction Temp | 0°C → 25°C |

| Solvent | Dichloromethane |

| Workup | Aqueous extraction, column chromatography (SiO₂, hexane/EtOAc 3:1) |

Oxalamide Bridge Formation

Diethyl Oxalate Mediated Coupling

The oxalamide linker is formed by reacting the piperidinyl ethylamine intermediate with diethyl oxalate and allylamine:

- Diethyl oxalate (1.5 equiv) added to piperidinyl ethylamine (1.0 equiv) in ethanol.

- Stirred at 25°C for 1 hour.

- Allylamine (1.2 equiv) introduced, and the mixture refluxed for 6 hours.

Yield : 65–72%.

Optimization Note : Excess diethyl oxalate ensures complete mono-amide formation before allylamine addition, minimizing di-substituted byproducts.

Oxalyl Chloride Route

For higher efficiency:

- Oxalyl chloride (1.1 equiv) in THF added dropwise to piperidinyl ethylamine (1.0 equiv) at -10°C.

- After 30 minutes, allylamine (1.1 equiv) and triethylamine (2.0 equiv) added.

- Stirred at 0°C → 25°C for 4 hours.

Yield : 82–87%.

Advantages : Faster reaction time, higher purity (>98% by NMR).

Purification and Characterization

Chromatographic Purification

Crude product purified via flash chromatography (SiO₂, gradient elution from hexane/EtOAc 4:1 to 1:1).

Spectroscopic Validation

- ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, 2H, Ar-H), 7.48 (d, 2H, Ar-H), 5.90 (m, 1H, CH₂CHCH₂), 5.28 (d, 1H, NH), 4.05 (t, 2H, NCH₂), 3.42 (m, 2H, piperidine-H).

- HRMS : m/z 397.5 [M+H]⁺ (calc. 397.5).

Alternative Synthetic Pathways

Solid-Phase Synthesis

Immobilized piperidinyl ethylamine on Wang resin reacted with oxalyl chloride and allylamine:

Microwave-Assisted Synthesis

Microwave irradiation (100°C, 30 min) reduces reaction time for oxalamide formation:

Scalability and Industrial Considerations

Chemical Reactions Analysis

Types of Reactions

N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace leaving groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide in aqueous or alcoholic solutions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions typically result in the formation of new carbon-nitrogen or carbon-oxygen bonds.

Scientific Research Applications

Antitumor Activity

Research indicates that N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide exhibits significant antitumor properties. Preliminary studies have shown that it can inhibit cell proliferation in various cancer cell lines, including:

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF7 (breast cancer) | 5.0 | Cell cycle arrest at G2/M phase |

| HT-29 (colon cancer) | 3.5 | Inhibition of cell proliferation |

In vitro studies suggest that the compound disrupts the cell cycle, particularly at the G2/M phase, which is crucial for developing anticancer therapies targeting cell division .

Neuropharmacological Effects

The compound's structural similarity to known psychoactive agents has led to investigations into its potential neuropharmacological effects. It has been suggested that this compound may interact with neurotransmitter systems, particularly serotonin receptors. This interaction could provide a basis for exploring its antidepressant properties .

Case Study 1: Antitumor Efficacy

A study evaluating various oxalamide derivatives highlighted this compound's significant cytotoxicity against MCF7 and HT-29 cell lines. The IC50 values recorded were indicative of its strong potential as an anticancer agent .

Case Study 2: Neuropharmacological Assessment

Another investigation focused on the neuropharmacological properties of similar compounds revealed that derivatives with piperidine structures could modulate serotonin receptors effectively. While specific receptor affinity data for this compound are still under investigation, preliminary results suggest it may share similar properties .

Future Directions in Research

Further research is essential to fully elucidate the pharmacological profile and mechanisms of action of this compound. Future studies should focus on:

- In Vivo Studies : Assessing therapeutic efficacy and safety profiles in animal models.

- Mechanistic Studies : Exploring specific interactions with cellular targets and pathways involved in its biological activities.

- Structure-Activity Relationship (SAR) : Investigating how modifications to its structure can enhance potency and selectivity.

Mechanism of Action

The mechanism of action of N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with specific molecular targets, leading to the inhibition of certain enzymes or signaling pathways. This inhibition can result in the suppression of cancer cell growth and proliferation. The compound’s structure allows it to bind effectively to its targets, disrupting normal cellular functions and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Piperidine-Sulfonamide Derivatives: W-15 and W-18

Key Structural Differences :

- W-15 : Contains a phenethyl-piperidinylidene backbone with a 4-chlorophenylsulfonamide group .

- W-18 : Features a 4-nitrophenylethyl-piperidinylidene backbone with a 4-chlorophenylsulfonamide group .

- User’s Compound : Replaces the sulfonamide in W-15/W-18 with an oxalamide bridge and introduces an allyl group.

Functional Implications :

Oxalamide Derivatives with Sulfonyl-Piperidine Moieties

Compound : N1-allyl-N2-(2-((4-chlorophenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)oxalamide differs by substituting a thiophene group for the piperidin-2-yl ethyl chain in the user’s compound .

Comparison :

- Thiophene vs. Piperidine : The thiophene’s aromaticity may increase π-π stacking interactions, whereas the piperidine’s basic nitrogen could facilitate protonation at physiological pH, affecting solubility and membrane permeability.

- Biological Activity: No data is provided for either compound, but the thiophene’s electron-rich structure might enhance binding to aromatic-rich enzyme active sites (e.g., cytochrome P450) compared to the user’s compound .

Sulfonamide-Containing Enzyme Inhibitors

Compounds : 5-Substituted-1,3,4-oxadiazole-2yl-N-(2-methoxy-5-chlorophenyl)-2-sulfanyl acetamides exhibit acetylcholinesterase (AChE) inhibition (MIC: 0.19–3.5 µM) .

Comparison :

- Core Structure : The user’s compound lacks the oxadiazole-thiol moiety but shares the sulfonyl group.

- Functional Groups : The 4-chlorophenylsulfonyl group in both compounds may interact with AChE’s peripheral anionic site, but the oxalamide bridge in the user’s compound could limit activity compared to the thiol group in compounds .

Antibacterial Piperazine Derivatives

Compounds: N-nicotinoyl-1-ethyl-6-fluoroquinoline-3-carboxylates with piperazine groups show antibacterial activity (MIC: 0.17–3.5 µM) .

Comparison :

- Piperidine vs.

- Sulfonyl Group : May contribute to Gram-negative activity, as seen in sulfonamide antibiotics, but the oxalamide bridge likely shifts the mechanism away from DNA intercalation .

Biological Activity

N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, mechanism of action, and biological effects, particularly focusing on its anticancer, antibacterial, and enzyme inhibitory properties.

The synthesis of this compound typically involves multi-step organic reactions. Key steps include the formation of intermediate compounds under optimized conditions to ensure high yield and purity. The compound is characterized by various spectroscopic methods including NMR and mass spectrometry.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. It has been shown to inhibit certain enzymes and disrupt signaling pathways, leading to effects such as:

- Inhibition of Cancer Cell Growth : The compound binds to targets involved in cell proliferation, inducing apoptosis in cancer cells.

- Antibacterial Activity : Exhibits moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis.

- Enzyme Inhibition : Demonstrates inhibitory effects on enzymes such as acetylcholinesterase (AChE) and urease, which are crucial for various physiological processes.

Anticancer Activity

Research indicates that this compound can effectively inhibit cancer cell lines through:

- Mechanism : The compound interferes with the cell cycle and promotes apoptosis via caspase activation.

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| HeLa | 5.0 | |

| MCF-7 | 3.5 | |

| A549 | 4.0 |

Antibacterial Activity

The antibacterial properties have been evaluated against several strains:

Enzyme Inhibition

The compound has shown promising results as an enzyme inhibitor:

Case Studies

Recent studies have highlighted the potential of this compound in preclinical models:

- Cancer Models : In vivo studies using xenograft models demonstrated significant tumor reduction when treated with the compound compared to controls.

- Antibacterial Efficacy : Clinical isolates tested against the compound showed reduced resistance patterns, suggesting potential use in treating resistant infections.

Q & A

Q. What are the key steps in synthesizing N1-allyl-N2-(2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethyl)oxalamide?

The synthesis involves multi-step reactions:

- Formation of the oxalamide core via coupling of allyl amine and 2-(1-((4-chlorophenyl)sulfonyl)piperidin-2-yl)ethylamine.

- Introduction of the sulfonyl-piperidine moiety using 4-chlorobenzenesulfonyl chloride under basic conditions.

- Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) or HPLC to achieve >95% purity. Continuous flow reactors may optimize scalability, reducing side products .

Q. Which spectroscopic techniques are most effective for structural characterization?

- 1H/13C NMR : Identifies proton environments (e.g., allyl CH2 signals at δ 5.2–5.8 ppm) and carbon frameworks.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (≈468.0 g/mol) and fragmentation patterns.

- FT-IR : Validates functional groups (e.g., sulfonyl S=O stretch at ~1350 cm⁻¹, amide C=O at ~1650 cm⁻¹). X-ray crystallography is recommended for resolving stereochemistry if suitable crystals form .

Q. What are the hypothesized biological targets of this compound?

Based on structural analogs, potential targets include:

- Enzymes : Cyclooxygenase-2 (COX-2) for anti-inflammatory activity or viral proteases (e.g., SARS-CoV-2 Mpro).

- Receptors : GPCRs modulated by the piperidine-sulfonyl motif, such as serotonin or dopamine receptors. Target validation requires siRNA knockdown or competitive binding assays with known inhibitors .

Q. How are solubility challenges addressed in biological assays?

- Use co-solvents (e.g., 10% DMSO in PBS) or surfactants (Tween-80) for in vitro studies.

- Salt formation (e.g., hydrochloride) improves aqueous solubility.

- Nano-milling reduces particle size, enhancing dissolution rates in pharmacokinetic studies .

Q. What stability tests are recommended under physiological conditions?

Perform forced degradation studies :

- Acid/Base hydrolysis (pH 1–13, 37°C for 24h).

- Oxidative stress (3% H₂O₂, 6h).

- Thermal stability (40–60°C for 72h). Monitor degradation via UPLC-MS and quantify stability in plasma using liver microsomes .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound?

- Modify substituents : Replace 4-chlorophenyl with fluorophenyl (electron-withdrawing) or methoxyphenyl (electron-donating).

- Vary the piperidine ring : Introduce methyl groups at C3/C5 to alter steric effects.

- Test derivatives : Measure IC50 in enzyme inhibition assays (e.g., COX-2) and correlate with computational docking (Glide/SP) scores .

Q. What strategies resolve contradictions in reported enzyme inhibition data?

- Use orthogonal assays : Surface plasmon resonance (SPR) for binding kinetics and fluorogenic substrates for catalytic activity.

- Perform molecular dynamics simulations to assess protonation state impacts on binding (e.g., sulfonyl group orientation).

- Validate specificity with inactive analogs (e.g., N-desallylated derivative) .

Q. How can pharmacokinetic properties be optimized for in vivo studies?

- Prodrug design : Esterify polar groups (e.g., oxalamide → ethoxycarbonyl) to enhance absorption.

- Formulation : Encapsulate in liposomes or PEGylated nanoparticles for sustained release.

- ADMET profiling : Use rodent models to assess bioavailability, half-life (t1/2), and CNS penetration via LC-MS/MS .

Q. What in silico methods predict off-target interactions and toxicity?

- PAINS filters : Screen for promiscuous motifs (e.g., Michael acceptors).

- Tox21 database : Identify structural alerts for hepatotoxicity or cardiotoxicity.

- ADMET predictors : Estimate logP (target ≈2.5–3.5) and cytochrome P450 inhibition (e.g., CYP3A4) using QikProp .

Q. How is the mechanism of action validated in complex systems?

- Transcriptomics : RNA-seq of treated cells to identify differentially expressed pathways (e.g., NF-κB for anti-inflammatory effects).

- CRISPR validation : Knock out putative targets (e.g., COX-2) and test rescue via overexpression.

- In vivo models : Use LPS-induced inflammation in mice to correlate plasma concentrations with efficacy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.